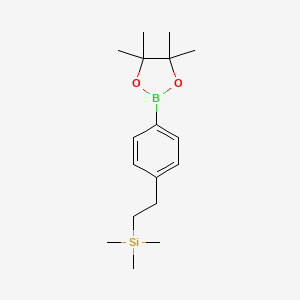

Triméthyl(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénéthyl)silane

Vue d'ensemble

Description

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a useful research compound. Its molecular formula is C17H29BO2Si and its molecular weight is 304.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Borylation

Ce composé peut être utilisé pour la borylation à la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium pour former le pinacolate de benzyle de bore .

Hydroboration

Il peut également être utilisé pour l'hydroboration d'alcynes ou d'alkènes alkyles ou aryles en présence de catalyseurs de métaux de transition .

Réaction de couplage croisé de Suzuki

Les groupes fonctionnels esters pinacolés d'acide boronique sont idéaux pour la réaction de couplage croisé de Suzuki pour étendre la taille de la structure .

Matériaux d'électrode

Les dérivés de la triarylamine sont de bons matériaux d'électrode pour leurs mobilités de charge élevées, leurs excellentes stabilités thermiques et leur activité redox élevée .

Adsorption d'iode

Les cadres aromatiques poreux (PAF) préparés par polymérisation de couplage croisé de Suzuki peuvent adsorber l'iode efficacement .

Dispositifs de supercondensateurs

Ce composé peut être utilisé comme matériau d'électrode dans les dispositifs de supercondensateurs .

Inhibiteurs enzymatiques

Dans la recherche sur les applications médicamenteuses, les composés d'acide borique sont généralement utilisés comme inhibiteurs enzymatiques .

Médicaments à ligands spécifiques

Outre le traitement des tumeurs et des infections microbiennes, ils peuvent également être utilisés pour traiter les médicaments anticancéreux .

Mécanisme D'action

Target of Action

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a chemical compound that primarily targets organic compounds with unsaturated bonds, such as alkyl or aryl alkynes and alkenes . These organic compounds are the primary targets due to their ability to undergo reactions with the boronic acid pinacol ester functional groups present in the compound .

Mode of Action

The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, the compound can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . This interaction results in the extension of the size of the structure, making it ideal for Suzuki cross-coupling reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The downstream effects of this pathway include the synthesis of various organic compounds, including conjugated copolymers .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds through the Suzuki cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds, including complex structures such as conjugated copolymers .

Analyse Biochimique

Biochemical Properties

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and hydroxyl groups on biomolecules, making it useful for studying enzyme-substrate interactions and protein modifications. The boronic acid group in Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane allows it to act as a molecular probe for detecting and quantifying specific biomolecules in complex mixtures .

Cellular Effects

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for regulating cell growth and differentiation. Additionally, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can impact the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of enzymes that require diols or hydroxyl groups for their function. Additionally, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can bind to transcription factors, influencing gene expression and altering cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to hydrolysis or oxidation. Long-term exposure to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can exhibit toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, the compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane can affect its accumulation and activity within different tissues .

Subcellular Localization

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane may accumulate in the cytoplasm, affecting cytoskeletal dynamics and intracellular signaling pathways .

Propriétés

IUPAC Name |

trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,12-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZILDONIWCXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135940 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096994-91-9 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)

![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)

![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol](/img/structure/B1527990.png)

![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)

![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)